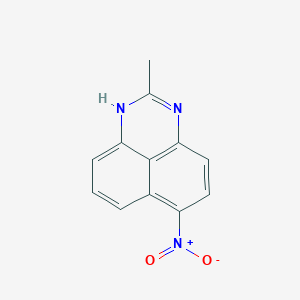
2-methyl-6-nitro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-nitro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both methyl and nitro groups in the this compound structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-1H-perimidine typically involves the nitration of 2-methyl-1H-perimidine. One common method is the reaction of 2-methyl-1H-perimidine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-nitro-1H-perimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-methyl-6-amino-1H-perimidine.
Substitution: Various substituted perimidine derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-6-nitro-1H-perimidine.
Scientific Research Applications
2-methyl-6-nitro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-6-nitro-1H-perimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and methyl groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
2-methyl-6-nitro-1H-perimidine can be compared with other similar compounds, such as:
2-methyl-1H-perimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-perimidine: Lacks the methyl group, which can affect its chemical properties and applications.
2-methyl-4-nitro-1H-perimidine:
The presence of both methyl and nitro groups in this compound makes it unique compared to its analogs, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
56314-46-6 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-methyl-6-nitro-1H-perimidine |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-11(15(16)17)6-5-10(14-7)12(8)9/h2-6H,1H3,(H,13,14) |
InChI Key |
UFMYKYUSBRCWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















